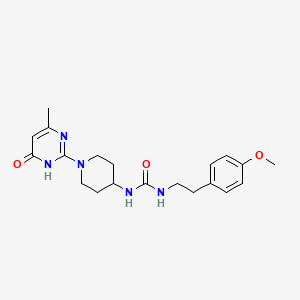

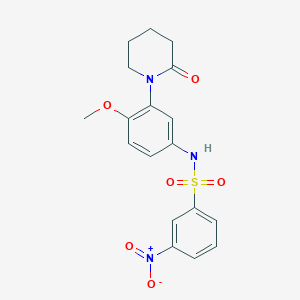

![molecular formula C18H20N2O2 B2409461 propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate CAS No. 78816-59-8](/img/structure/B2409461.png)

propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate, also known as PD168077, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of benzazepine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Applications De Recherche Scientifique

Synthesis Techniques

A variety of synthesis techniques for related compounds have been explored. For instance, Kohara et al. (2002) discussed the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives from 2-methylthiophene and phthalic anhydride (Kohara et al., 2002). Ishihara et al. (1994) revealed the regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine, applying the technique to synthesize an inhibitor of acetylcholinesterase (AChE) (Ishihara et al., 1994). Additionally, Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist involving a series of intramolecular and coupling reactions (Ikemoto et al., 2005).

Chemical Analysis and Properties

Shaikh et al. (2014) synthesized a novel series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives and conducted an analysis of their antimicrobial activities against various bacteria (Shaikh et al., 2014). The work of Macías et al. (2011) contributed to the structural understanding of compounds through X-ray powder diffraction patterns, detailing the crystallization of certain derivatives in specific systems (Macías et al., 2011).

Biological Activities and Applications

The research of Husain et al. (2012) synthesized benzimidazole bearing oxadiazole and triazolo-thiadiazoles nucleus, aiming to produce anticancer agents. The in vitro anticancer activities were screened, showing good to remarkable activity in certain compounds (Husain et al., 2012). Furthermore, Xu et al. (2016) conducted a structural analysis of a compound, elucidating its binding mechanism with α1A-adrenoceptor through TDDFT calculations, X-ray crystallography, and molecular docking, demonstrating the potential for drug design (Xu et al., 2016).

Mécanisme D'action

Target of Action

The compound “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” primarily targets the neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating mood and pain perception.

Mode of Action

“propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” interacts with its targets by binding to the active sites of these receptors, thereby modulating their activity.

Biochemical Pathways

The interaction of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” with its targets affects several biochemical pathways, including the serotonin and dopamine pathways. These pathways are involved in mood regulation and pain perception.

Pharmacokinetics

After oral administration, “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, with high concentrations in the central nervous system. The compound is metabolized in the liver and excreted in the urine.

Result of Action

The action of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” at the cellular level results in altered neurotransmitter activity, which can lead to changes in mood and pain perception.

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs can influence the action, efficacy, and stability of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate”.

Propriétés

IUPAC Name |

propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12(2)22-18(21)19-15-10-9-14-8-7-13-5-3-4-6-16(13)20-17(14)11-15/h3-6,9-12,20H,7-8H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXOMYBLVRMVSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)

![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)

![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)

![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)

![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)

![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)

![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)

![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)

![Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2409399.png)